as-Triazine, 5-cyclopropyl-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5-cyclopropyl-3-(methylthio)-: is a derivative of the triazine family, which is a class of nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-3-(methylthio)-as-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with cyclopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-cyclopropyl-3-(methylthio)-as-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
5-cyclopropyl-3-(methylthio)-as-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-3-(methylthio)-as-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
2,4,6-trisubstituted-1,3,5-triazines: These compounds have similar structural features but different substituents, leading to variations in their properties and applications.
Melamine derivatives: Known for their use in materials science and agriculture, these compounds share the triazine core but have different functional groups.
Uniqueness: 5-cyclopropyl-3-(methylthio)-as-triazine is unique due to the presence of the cyclopropyl and methylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
69466-76-8 |
---|---|
Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
5-cyclopropyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C7H9N3S/c1-11-7-9-6(4-8-10-7)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
YEXGZTRYYPXSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.